Methyl 5-iodo-2-(isobutylamino)benzoate
Description
Properties
CAS No. |
1131587-18-2 |
|---|---|
Molecular Formula |
C12H16INO2 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
methyl 5-iodo-2-(2-methylpropylamino)benzoate |
InChI |
InChI=1S/C12H16INO2/c1-8(2)7-14-11-5-4-9(13)6-10(11)12(15)16-3/h4-6,8,14H,7H2,1-3H3 |
InChI Key |
KUFBCOYJBSIHPP-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1=C(C=C(C=C1)I)C(=O)OC |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Methyl Benzoate Derivatives
- Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate (): This compound features hydroxyl and amide groups instead of iodine and isobutylamino substituents. The hydroxyl groups increase hydrogen-bonding capacity and acidity (pKa ~8–10), whereas the iodine in the target compound enhances molecular weight (≈ 333.1 g/mol vs.
Methyl 2-chlorobenzoate () :
Chlorine at the 2-position is smaller and less polarizable than iodine. The target compound’s iodine substituent may confer greater stability in radical reactions or stronger electrophilic character in aromatic substitution .
Isobutyl-Substituted Benzoates
- Isobutyl benzoate (): A simple ester lacking amino and halogen substituents. The absence of the amino group reduces basicity (pKa ~neutral vs. pKa ~9–10 for primary amines), while the iodine in the target compound increases density and melting point due to heavier atomic mass .
α-Glucosidase Inhibitors () :
Compounds like methyl 2,4-dihydroxy-6-methyl benzoate exhibit inhibitory activity against α-glucosidase, attributed to hydroxyl and methyl groups. In contrast, the iodine and isobutylamino groups in the target compound may alter binding affinity: iodine’s electron-withdrawing effect could reduce electron density at the aromatic ring, while the amino group might engage in hydrogen bonding with enzyme active sites .
Toxicity Profiles () :
Alkyl benzoates such as methyl, ethyl, and isobutyl benzoates show low acute toxicity (LD₅₀ > 2000 mg/kg in rats). The iodine substituent in the target compound, however, may introduce hepatotoxicity risks common to iodinated aromatics, though specific data are lacking.
Data Table: Key Properties of Selected Benzoate Derivatives
Research Findings and Trends
- Synthetic Utility: The iodine atom in this compound positions it as a candidate for Suzuki-Miyaura cross-coupling reactions, a pathway less feasible in non-halogenated analogs like methyl 2,4-dihydroxybenzoate .
- Solubility: The isobutylamino group likely improves solubility in organic solvents (e.g., acetone, methanol) compared to hydroxylated derivatives, which are more polar .
- Stability : Iodinated aromatics are prone to photodegradation, suggesting the target compound may require light-protected storage, unlike stable alkyl benzoates .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 5-iodo-2-(isobutylamino)benzoate, and what key reaction conditions influence yield?
- Answer : The compound is typically synthesized via multi-step procedures involving iodination and amination. For example, a related iodinated benzoate derivative (Methyl 5-Iodo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate) was prepared by reacting methyl iodobenzoate with methyl 3-oxocyclohexane-1-carboxylate in tetrahydrofuran (THF) using trimethylsilyl chloride (TMSCl) as a catalyst . Key factors affecting yield include:
-
Temperature : Reactions are often conducted under controlled conditions (e.g., ice baths for exothermic steps).
-
Purification : Column chromatography is critical for isolating the pure product .
-
Iodination selectivity : High regioselectivity in iodination can be achieved using methods similar to those in 5-iodo-2-methylbenzoic acid synthesis, where optimized iodinating agents (e.g., iodine monochloride) and solvents (acetic acid) improve yield .
Synthetic Step Key Reagents/Conditions Characterization Methods Iodination Iodine monochloride, acetic acid NMR, IR, HR-MS Amination Isobutylamine, THF, TMSCl Column chromatography, HR-MS
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Answer : Essential techniques include:
- NMR Spectroscopy : To confirm the substitution pattern (e.g., iodination at position 5, isobutylamino group at position 2) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹) .
- Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., Methyl 5-bromo-2-iodobenzoate) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize the iodination step to improve regioselectivity and minimize by-products?
- Answer : Regioselective iodination is challenging due to competing electrophilic substitution pathways. Strategies include:
- Catalyst Selection : Use iodine monochloride (ICl) over iodine (I₂) to enhance para/ortho selectivity, as demonstrated in the synthesis of 5-iodo-2-methylbenzoic acid .
- Solvent Effects : Polar solvents like acetic acid favor iodination at electron-rich positions .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during iodination .
- Validation : Confirm regioselectivity via NOESY NMR or X-ray crystallography (if crystals are obtainable) .
Q. How should researchers address discrepancies in reported biological activities of structurally similar benzoate derivatives?
- Answer : Variations in bioactivity (e.g., enzyme inhibition, cytotoxicity) may arise from differences in:
- Functional Groups : Substituents like halogens (iodo vs. bromo) alter electronic properties and binding affinity .
- Purity : By-products from incomplete amination (e.g., unreacted intermediates) can skew results. Use HPLC with UV/Vis detection to verify purity (>95%) .
- Assay Conditions : Standardize in vitro tests (e.g., pH, incubation time) to enable cross-study comparisons .
Q. What strategies mitigate by-product formation during the amination of Methyl 5-iodobenzoate precursors?
- Answer : Common by-products include unreacted starting materials and over-alkylated derivatives. Mitigation approaches:
- Stoichiometry : Use a slight excess of isobutylamine (1.2–1.5 eq.) to drive the reaction to completion .
- Catalyst Optimization : TMSCl enhances nucleophilicity of the amine, reducing side reactions .
- Workup Protocols : Acid-base extraction removes unreacted amine, while column chromatography isolates the desired product .
Methodological Considerations
Q. How can computational tools aid in retrosynthetic planning for this compound?
- Answer : AI-driven platforms (e.g., Template_relevance Reaxys) predict feasible routes by analyzing reaction databases. For example:
- Step 1 : Retrosynthetic cleavage of the ester group to identify benzoic acid precursors .
- Step 2 : Simulate iodination pathways using DFT calculations to predict regioselectivity .
- Validation : Compare predicted routes with literature syntheses of analogs like Methyl 5-bromo-2-fluoroisonicotinate .
Q. What experimental design principles apply to studying the compound’s interactions with biological targets?
- Answer :
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values .
- Control Experiments : Include structurally related inactive analogs (e.g., non-iodinated derivatives) to confirm specificity .
- Data Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) for curve fitting and statistical validation .
Data Contradiction Analysis
Q. How should conflicting reports on the stability of this compound in solution be resolved?
- Answer : Stability variations may stem from:
- Solvent Choice : Degradation is accelerated in protic solvents (e.g., methanol) vs. aprotic solvents (e.g., DMF) .
- Light Exposure : Iodinated compounds are often light-sensitive. Store solutions in amber vials and monitor via UV spectroscopy .
- Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
